3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one
Description
3,4-Dihydroquinoxalin-2(1H)-one derivatives are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including kinase inhibition, soluble guanylyl cyclase (sGC) activation, and antitumor effects .
Properties
IUPAC Name |
3-(2-hydroxy-2-pyridin-4-ylethenyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14(10-5-7-16-8-6-10)9-13-15(20)18-12-4-2-1-3-11(12)17-13/h1-9,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEWYIGUSAAAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Cross-Dehydrogenative Coupling (CDC) Reactions
A highly efficient and environmentally friendly method involves cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-ketoesters or β-diketones under oxidative conditions:
Reaction Conditions: N-amino-2-iminopyridine derivatives react with β-ketoesters or β-diketones (e.g., ethyl acetoacetate, acetylacetone) in ethanol solvent with acetic acid as an additive under an oxygen atmosphere at elevated temperature (~130 °C) for 18 hours.
Mechanism: The process proceeds via nucleophilic addition of the enol form of the β-dicarbonyl compound to the N-amino-2-iminopyridine, followed by oxidative dehydrogenation promoted by molecular oxygen, and subsequent dehydrative cyclization to form the quinoxalinone derivative.
Yields: This method provides good to excellent yields (up to 94%) of the target heterocycles with high atom economy and catalyst-free conditions.
Relevance: Although this method is reported for pyrazolo[1,5-a]pyridines and related compounds, the analogous approach can be adapted for synthesizing 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one by selecting appropriate N-amino pyridine and β-dicarbonyl substrates.
| Parameter | Condition | Outcome |
|---|---|---|
| Substrates | N-amino-2-iminopyridine + β-ketoester | Formation of quinoxalinone derivatives |
| Solvent | Ethanol | Good solubility |
| Additive | Acetic acid (6 equiv) | Promotes oxidative coupling |
| Atmosphere | Oxygen (1 atm) | Essential for oxidation |
| Temperature | 130 °C | Optimal for reaction |
| Reaction Time | 18 hours | Complete conversion |
| Yield | Up to 94% | High efficiency |
Adapted from ACS Omega 2019 study on oxidative CDC reactions.
Michael Addition-Based Synthesis
Another approach involves the Michael addition of quinoxalin-2(1H)-one derivatives to activated α,β-unsaturated carbonyl compounds:
Starting Material: 3-phenylquinoxalin-2(1H)-one or related quinoxalinones.
Electrophiles: Acrylic acid derivatives such as ethyl acrylate, acrylamide, or acrylonitrile.
Base Catalysis: Potassium carbonate or other bases in polar aprotic solvents (DMF, ethanol).
Reaction Outcome: The nucleophilic nitrogen of quinoxalinone attacks the β-position of the α,β-unsaturated carbonyl compound, yielding 3-substituted quinoxalinone derivatives with keto or ester side chains.
Post-Modification: The ester intermediates can be further transformed into hydrazides or thiosemicarbazides via reaction with hydrazine or isothiocyanates, enabling structural diversification.
Although this method is reported for 3-phenylquinoxalin-2(1H)-one derivatives, the strategy can be extrapolated to synthesize this compound by using pyridin-4-yl-substituted acrylic acid derivatives.
| Step | Reagents/Conditions | Product Type | Yield Range (%) |
|---|---|---|---|
| Michael addition | Quinoxalin-2(1H)-one + acrylic acid derivative, K2CO3, DMF/EtOH | 3-substituted quinoxalinones | 84–92 |
| Hydrazide formation | Ester intermediate + hydrazine, reflux in ethanol | Propanohydrazide derivatives | High |
| Thiosemicarbazide synthesis | Hydrazide + aryl isothiocyanates, room temp | Thiosemicarbazide derivatives | Excellent |
Adapted from PMC article on quinoxaline derivatives synthesis and biological evaluation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cross-Dehydrogenative Coupling (CDC) | N-amino-2-iminopyridines + β-ketoesters, O2, acetic acid | 130 °C, ethanol, 18 h | Catalyst-free, high yield, green chemistry | Requires oxygen atmosphere, elevated temp |
| Michael Addition | Quinoxalin-2(1H)-one + acrylic acid derivatives, base | Room temp to reflux, polar solvents | Versatile, allows further functionalization | May require multiple steps for target |
| Photocatalytic Radical Addition | Dihydroquinoxalin-2-ones + trifluoromethyl ketones, Ru(bpy)3Cl2 | Room temp, blue LED, acetonitrile | Mild, selective, novel functionalization | Limited substrate scope reported |
Research Findings and Practical Notes
Oxygen Atmosphere: Molecular oxygen plays a crucial role in oxidative coupling reactions, driving the dehydrogenation step to form the quinoxalinone ring system efficiently.
Acetic Acid Loading: Optimal acetic acid equivalents (around 6) enhance yield by promoting oxidative coupling without side reactions.
Recrystallization: Purification often involves crystallization from suitable solvents post-reaction to isolate pure quinoxalinone derivatives.
Structural Confirmation: X-ray crystallography and NMR spectroscopy are standard for confirming the structure of synthesized compounds.
Scalability: The CDC method is amenable to scale-up due to its catalyst-free and mild oxidative conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of 3,4-dihydroquinoxalin-2(1H)-one derivatives are highly substituent-dependent. Below is a comparative analysis of key analogues:
Physicochemical and Structural Insights
- Pyridin-4-yl vs.
- Carboxylic vs. Aromatic Substituents : Carboxylic derivatives (e.g., 30d) exhibit superior solubility and binding to sGC compared to hydrophobic groups like naphthalen-1-yl .
Key Research Findings and Implications
- Substituent-Driven Activity : Aromatic and polar substituents (e.g., pyridin-4-yl, carboxylic acids) significantly influence target affinity and selectivity .
- Synthetic Accessibility : Metal-free methods () and one-pot syntheses () offer scalable routes, though stability issues (e.g., nitromethyl derivatives) require mitigation .
- Unresolved Challenges : The target compound’s activity in cell-based assays remains unverified; its pyridin-4-yl group may improve cell permeability over bulkier substituents .
Biological Activity
3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one is a compound that falls under the category of 3,4-dihydroquinoxalin-2-ones, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, drawing from various research findings and studies.
Chemical Structure and Properties
The chemical formula for this compound is . It features a quinoxaline core with a pyridine substituent that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds within the dihydroquinoxaline family exhibit significant antiviral , anti-inflammatory , and anticancer properties. The specific compound has shown promise in various biological assays.
Antiviral Activity
One notable study highlighted that similar compounds have been evaluated for their efficacy against HIV. For instance, GW420867X, a related dihydroquinoxalin-2-one, demonstrated potent antiviral activity with an IC50 of 179 µM against HIV-1, indicating that derivatives of this class may also possess similar properties .
Anti-inflammatory Effects
The anti-inflammatory potential of 3,4-dihydroquinoxalin-2-ones has been documented extensively. Compounds from this class have been reported to act as antagonists at the estrogen receptor (ER), with one compound showing an IC50 of 118 nM in inhibiting the E2-NFKB pathway . This suggests that the compound could be beneficial in treating inflammatory diseases.
Anticancer Properties
Research into the anticancer effects of dihydroquinoxaline derivatives reveals that they can inhibit various cancer cell lines. For example, some compounds have been shown to inhibit proliferation in human cancer cell lines such as HCT116 and A549. The mechanisms often involve targeting specific kinases or pathways involved in tumor growth .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit reverse transcriptase activity in HIV, which is critical for viral replication.
- Modulation of Inflammatory Pathways : The ability to interact with estrogen receptors suggests a role in modulating inflammatory responses through hormonal pathways.
- Targeting Kinases : Some derivatives have been identified as inhibitors of kinases involved in cell cycle regulation and apoptosis, contributing to their anticancer effects.
Case Studies and Research Findings
Several studies provide insights into the biological activity of related compounds:
| Compound | Mechanism | Target | Reported Activity | Reference |
|---|---|---|---|---|
| GW420867X | NNRTI | HIV-1 | IC50: 179 µM | |
| Compound A | ER antagonist | E2-NFKB | IC50: 118 nM | |
| Compound B | Kinase inhibitor | Aurora-A | IC50: 25 nM |
These findings underscore the potential for further development of this compound as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(2-Oxo-2-(pyridin-4-yl)ethylidene)-3,4-dihydroquinoxalin-2(1H)-one and its analogues?
- Methodology :
- Copper-catalyzed oxidative alkynylation : Copper(I) iodide and phenanthroline ligands in DMF under aerobic conditions enable alkynylation of 3,4-dihydroquinoxalin-2(1H)-ones, yielding derivatives with pyridyl substituents (e.g., 61% yield for 3ad) .
- Cyclocondensation : Reacting o-phenylenediamines with aroylpyruvates in DMF at room temperature for 3 days produces regioisomers. Additives like sp-TsOH or HOBt/DIC switch regioselectivity (72–97% selectivity) .
- Kostanecki-Robinson reaction : Cyclization of 3-benzoylquinoxalin-2(1H)-one with acetic anhydride and pyridine yields fused heterocycles (e.g., 2-oxo-4-phenylpyrano[2,3-b]quinoxaline) .
Q. How can spectroscopic techniques confirm the structure of synthesized derivatives?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., pyridyl ethylidene protons at δ 8.5–9.0 ppm; carbonyl carbons at ~190 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C18H16ClN2O3: 343.0844; observed: 343.0840) .
- IR : Confirms carbonyl stretches (~1680–1720 cm⁻¹) . Advanced NMR techniques (HSQC, HMBC, NOESY) resolve regioisomer ambiguity by correlating proton-carbon connectivity .
Q. What strategies optimize regioselectivity in cyclocondensation reactions?
- Additive control : Using sp-TsOH favors one regioisomer, while HOBt/DIC shifts selectivity to the alternative pathway .
- Substituent effects : Electron-withdrawing groups (e.g., -NO2, -CN) on o-phenylenediamines enhance regioselectivity by directing cyclization .
- Standardized conditions : DMF solvent, 3-day reaction time, and room temperature ensure reproducibility .
Advanced Research Questions
Q. How do computational methods like DFT contribute to understanding electronic and structural properties?
- DFT analysis : Calculates HOMO-LUMO gaps, charge distribution, and stability of tautomers. For example, 3,4-dihydroquinoxalin-2(1H)-ones with electron-donating substituents (e.g., -OMe) exhibit lower energy gaps, enhancing reactivity .
- Mechanistic insights : Simulates transition states to explain regioselectivity trends (e.g., steric hindrance vs. electronic effects) .
Q. What approaches evaluate antitumor activity and mechanism of action?
- In vitro assays : NIH-NCI 60 cell line panel screening (GI50 values at 10⁻¹⁰ M) identifies potent derivatives like 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one .
- In vivo models : Xenograft studies (e.g., 62% tumor growth inhibition at 1.0 mg/kg) combined with immunohistochemistry assess apoptosis (caspase-3 activation) and vascular disruption (CD31 staining) .
- Tubulin binding : Competitive assays with colchicine confirm direct interaction, validated by molecular docking .
Q. How to resolve data contradictions from synthetic or analytical variability?
- Yield discrepancies : Compare reaction conditions (e.g., copper-catalyzed vs. cyclocondensation yields: 33–65% vs. 72–97%) by optimizing catalyst loading or additives .
- Regioisomer misassignment : Cross-validate NMR assignments with X-ray crystallography (e.g., crystal structures in ) or 2D NMR (HMBC correlations for carbonyl connectivity) .
- Biological activity variability : Control metabolic stability (e.g., microsomal assays) and solubility (logP adjustments) to reconcile in vitro vs. in vivo efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
